molecular formula C9H11NO2 B1595104 N-Hydroxymethylphenylacetamide CAS No. 6291-06-1

N-Hydroxymethylphenylacetamide

Cat. No. B1595104
CAS RN: 6291-06-1
M. Wt: 165.19 g/mol
InChI Key: XXBWKSWPAMJCSC-UHFFFAOYSA-N
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Description

N-Hydroxymethylphenylacetamide is a chemical compound with the molecular formula C9H11NO2 . It has an average mass of 165.189 Da and a monoisotopic mass of 165.078979 Da . It is also known by other names such as Benzeneacetamide, N-(hydroxymethyl)- .


Molecular Structure Analysis

The InChI code for N-Hydroxymethylphenylacetamide is 1S/C9H11NO2/c11-7-10-9(12)6-8-4-2-1-3-5-8/h1-5,11H,6-7H2, (H,10,12) . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the bonds between them .

Scientific Research Applications

Metabolic Pathways and Enzyme Interactions

  • Flutamide Hydrolysis and Hepatotoxicity : N-Hydroxymethylphenylacetamide, identified as a metabolite in the hydrolysis of flutamide (an antiandrogen drug), plays a role in the drug's metabolic pathways. Arylacetamide deacetylase (AADAC) is a key enzyme responsible for this process, primarily in the liver. This pathway is significant in understanding flutamide-induced hepatotoxicity (Watanabe et al., 2009).

Environmental Impact and Toxicology

  • Cyto-Genotoxicity in Aquatic Organisms : Studies on the freshwater bivalve Dreissena polymorpha show that N-Hydroxymethylphenylacetamide (as paracetamol) causes moderate cyto-genotoxicity, impacting lysosomal membrane stability and inducing activities of certain enzymes like catalase and glutathione S-transferase. This research helps understand environmental impacts of pharmaceutical contaminants (Parolini et al., 2010).

Pharmaceutical Synthesis and Drug Development

  • Antimalarial Drug Synthesis : N-Hydroxymethylphenylacetamide is an intermediate in the synthesis of antimalarial drugs. Research involving chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide provides insights into optimizing synthesis processes for pharmaceuticals (Magadum & Yadav, 2018).

Biological Effects and Therapeutic Potentials

  • Anti-Arthritic Properties : N-Hydroxymethylphenylacetamide demonstrates promising anti-arthritic properties. Studies on rats indicate its effectiveness in reducing inflammatory cytokines and oxidative stress markers, highlighting its potential as a therapeutic agent for arthritis (Jawed et al., 2010).

  • Hepatotoxicity and Protective Effects : The compound's role in hepatotoxicity, specifically in relation to overdose, is studied. Research on the protective effects of curcumin and α-lipoic acid against N-Hydroxymethylphenylacetamide-induced liver damage highlights its significance in understanding drug-induced liver injuries (Alhusain et al., 2022).

properties

IUPAC Name

N-(hydroxymethyl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-7-10-9(12)6-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBWKSWPAMJCSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90212094
Record name N-(Hydroxymethyl)phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(hydroxymethyl)-2-phenylacetamide

CAS RN

6291-06-1
Record name N-(Hydroxymethyl)phenylacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006291061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC4616
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4616
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(Hydroxymethyl)phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of phenylacetamide 12 (2 g, 15 mmol) in a solution of potassium carbonate (4%, 2 ml, 0.6 mmol) and an aqueous solution of formaldehyde (37%, 2 ml, 20 mmol) was refluxed for 15 min (until completely dissolved). The mixture was cooled and extracted with CH2Cl2 (2×30 ml). The combined organic phases were dried over MgSO4 and were concentrated under reduced pressure to give a crude product (1.35 g), recrystallization in toluene (20 ml) gave N-hydroxymethylphenylacetamide 11 (1.1 g, 44%) in the form of a white powder. M.p. 78° C. 1H NMR (CDCl3, 300 MHz) δ 7.50-7.20 (m, 5H), 6.48 (br s, NH), 4.69 (t, J=7.0 Hz, 2H), 3.67 (t, J=7 Hz, OH), 3.60 (s, 2H). 13C NMR (CDCl3, 75 MHz) δ 172.9, 134.4, 129.5, 129.0, 127.5, 64.2, 43.6.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RD Haworth, DH Peacock, WR Smith… - Journal of the Chemical …, 1952 - pubs.rsc.org
361, 113). It has been found that N-hydroxymethylamides condense with primary alcohols to form O-ethers, with thiols to form sulphides, and with carboxylic acids to form esters; with …
Number of citations: 16 pubs.rsc.org
M Reille‐Seroussi, P Meyer‐Ahrens… - Angewandte Chemie …, 2021 - Wiley Online Library
The thiol group of the cysteine side chain is arguably the most versatile chemical handle in proteins. To expand the scope of established and commercially available thiol bioconjugation …
Number of citations: 2 onlinelibrary.wiley.com
Z Bozsö - 2004 - dspace.creighton.edu
The objective of this study was to develop a method for the efficient and rapid generation of analogs of hEGF and to incorporate unnatural amino acids into EGF and its fragments. Since …
Number of citations: 3 dspace.creighton.edu
D Ben-Ishal, I Sataty, N Peled, R Goldshare - Tetrahedron, 1987 - Elsevier
Three types of intramolecular amidoalkylation reactions of aromatics, two endotrigonal and one exotrigonal (I, II, III), leading to indolone, N-acylisoquinolines, isoquinolone and …
Number of citations: 59 www.sciencedirect.com
NG Luk'yanenko, VN Pastushok, LE Tonya… - Chemistry of …, 1987 - Springer
… A mixture of 0.432 g (1.2 mmole) of the crown ether (I), 0.788 g (4.8 mmole) of N-hydroxymethylphenylacetamide, and 5 g of PPA was stirred at 60~ for 30 min. Water (50 ml) was then …
Number of citations: 1 link.springer.com

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